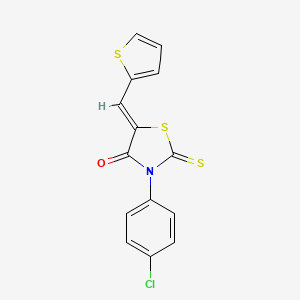

(Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

説明

特性

IUPAC Name |

(5Z)-3-(4-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNOS3/c15-9-3-5-10(6-4-9)16-13(17)12(20-14(16)18)8-11-2-1-7-19-11/h1-8H/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQICXGQBKMHEG-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Overview and Synthetic Relevance

The target molecule integrates a thiazolidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a thiophen-2-ylmethylene moiety at position 5. The Z-configuration of the exocyclic double bond is critical for maintaining biological activity, as stereoelectronic effects influence molecular interactions with biological targets. Thiazolidinones are traditionally synthesized via cyclocondensation reactions, with modifications to accommodate aromatic and heteroaromatic substituents.

Conventional Synthesis via Knoevenagel Condensation

Reaction Mechanism and Stoichiometry

The most widely reported method involves a Knoevenagel condensation between 2-thioxothiazolidin-4-one and 4-chlorobenzaldehyde, followed by subsequent coupling with thiophene-2-carbaldehyde. The reaction proceeds in a stepwise manner:

Formation of the Benzylidene Intermediate :

Equimolar quantities of 2-thioxothiazolidin-4-one (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) are refluxed in glacial acetic acid (5 mL) with anhydrous sodium acetate (1.2 mmol) as a base. The mixture is heated at 80°C for 4–6 hours, yielding (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one as a yellow precipitate.Thiophene Incorporation :

The intermediate (1.0 mmol) is reacted with thiophene-2-carbaldehyde (1.2 mmol) in ethanol under reflux for 8–12 hours. Triethylamine (1.5 mmol) catalyzes the Michael addition, facilitating the formation of the thiophen-2-ylmethylene group.

Table 1: Conventional Synthesis Parameters

| Parameter | Value/Condition | Yield (%) |

|---|---|---|

| Solvent | Glacial acetic acid | 72–78 |

| Temperature | 80°C | - |

| Reaction Time (Step 1) | 4–6 hours | - |

| Catalyst (Step 2) | Triethylamine | 68–70 |

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

To address the prolonged reaction times of conventional methods, ultrasound irradiation (35 kHz) has been employed to accelerate the Knoevenagel condensation. Key advantages include:

- Reduced Reaction Time : Completion within 25–40 minutes vs. 4–6 hours in conventional setups.

- Enhanced Yield : 88–92% yield due to improved mass transfer and cavitation effects.

Procedure :

A mixture of 2-thioxothiazolidin-4-one (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and potassium carbonate (1.5 mmol) in water (2 mL) is sonicated at 25°C. The thiophene-2-carbaldehyde (1.2 mmol) is added post-condensation, and irradiation continues for an additional 15 minutes.

Table 2: Green Synthesis Optimization

| Parameter | Ultrasound Method | Conventional Method |

|---|---|---|

| Solvent | Water | Glacial acetic acid |

| Reaction Time (Total) | 40–55 minutes | 12–18 hours |

| Yield | 88–92% | 68–78% |

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Analysis

Critical absorption bands confirm functional groups:

Reaction Optimization Studies

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF) and weak bases (e.g., sodium acetate) underperform versus aqueous systems with potassium carbonate:

Table 3: Solvent and Base Impact on Yield

| Solvent | Base | Yield (%) |

|---|---|---|

| Water | K₂CO₃ | 92 |

| Ethanol | NaOAc | 74 |

| DMF | Et₃N | 65 |

Comparative Analysis of Methodologies

The ultrasound-assisted method offers distinct advantages:

化学反応の分析

Types of Reactions

(Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activity.

Industry: Possible applications in the development of new materials with specific properties.

作用機序

The mechanism of action of (Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl and thiophenylmethylene groups can enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among analogs include substituents on the benzylidene/thiophene ring (position 5) and the aryl/heteroaryl group at position 3. These modifications influence melting points, yields, and bioactivity.

- Thiophene vs. Benzylidene Derivatives: The thiophene substituent in the target compound introduces a smaller heterocyclic ring compared to bulkier benzylidene groups (e.g., 4-methoxybenzylidene in 3a).

- Chlorophenyl vs. Hydroxyphenyl/Indole Groups : The electron-withdrawing 4-chlorophenyl group at position 3 enhances electrophilicity, favoring interactions with nucleophilic enzyme residues. In contrast, 3-hydroxyphenyl (5b) or indole substituents (A5) introduce hydrogen-bonding capabilities, improving binding to targets like α-glucosidase .

生物活性

(Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazolidinone ring, which is essential for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound induces apoptosis in cancer cells. For instance, a study reported that derivatives with similar structures showed IC50 values ranging from 5.36 µg/mL to 10.10 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potent anticancer activity .

- Mechanism of Action : The mechanism underlying its anticancer effects includes the induction of cell cycle arrest and apoptosis. The treatment with these compounds leads to an increase in the Bax/Bcl-2 ratio and caspase activation, which are critical markers of apoptotic pathways .

Data Table: Biological Activities of Related Thiazolidinones

Case Studies

- Case Study on Apoptosis Induction : A recent study investigated the effect of thiazolidinone derivatives on human leukemia cells, demonstrating that these compounds can induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed significant increases in early apoptotic cells following treatment with these compounds .

- In Vivo Efficacy : An in vivo study involving tumor-bearing mice showed that thiazolidinone derivatives could effectively reduce tumor size while exhibiting minimal toxicity to normal tissues, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves a Knoevenagel condensation between 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol, reflux) . Key variables include:

- Catalyst : Piperidine or ammonium acetate for improved regioselectivity.

- Solvent : Polar aprotic solvents (DMF, ethanol) enhance reaction rates.

- Temperature : Reflux (~80°C) maximizes Z-isomer formation. Yields range from 60–85%, with purity confirmed via TLC and recrystallization .

Q. How is the structural integrity of this compound validated experimentally?

Multi-technique characterization is critical:

- NMR : Distinct peaks for the thiophenyl proton (δ 7.2–7.5 ppm) and chlorophenyl group (δ 7.4–7.8 ppm) confirm regiochemistry .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 365.2) .

- X-ray Crystallography : SHELX software refines crystal packing and confirms Z-configuration via C=C bond geometry .

Q. What preliminary biological activities have been reported for this compound?

Thioxothiazolidinone derivatives exhibit broad bioactivity :

- Antimicrobial : MIC values ≤25 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer : IC₅₀ ~15 µM in breast cancer (MCF-7) cells via apoptosis induction .

- Enzyme Inhibition : α-Amylase/α-glucosidase inhibition (IC₅₀ 30–50 µM), relevant for diabetes research .

Advanced Research Questions

Q. How do electronic effects of the thiophen-2-ylmethylene substituent influence reactivity and bioactivity?

The thiophene ring introduces π-conjugation and electron-rich sulfur atoms, enhancing:

- Electrophilicity : Facilitates nucleophilic attacks at the exocyclic double bond.

- Binding Affinity : Interactions with hydrophobic enzyme pockets (e.g., PPAR-α) via van der Waals forces . Substituent modifications (e.g., chloro vs. methoxy groups) alter logP values and bioavailability, as shown in QSAR models .

Q. What computational strategies are used to predict the compound’s mechanism of action?

In silico approaches include:

Q. How can crystallographic data resolve contradictions in Z/E isomer ratios reported in literature?

Hirshfeld Surface Analysis quantifies intermolecular interactions (e.g., C–H···S contacts) that stabilize the Z-isomer in the solid state . Discrepancies in solution-phase ratios arise from solvent polarity effects, addressed via DOSY NMR to assess aggregation .

Q. What methodologies address low reproducibility in biological assays for this compound?

Standardized protocols mitigate variability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。